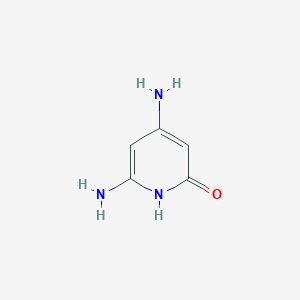

4,6-Diaminopyridin-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H7N3O |

|---|---|

Molecular Weight |

125.13 g/mol |

IUPAC Name |

4,6-diamino-1H-pyridin-2-one |

InChI |

InChI=1S/C5H7N3O/c6-3-1-4(7)8-5(9)2-3/h1-2H,(H5,6,7,8,9) |

InChI Key |

CZJVKGYLLHCLIR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(NC1=O)N)N |

Origin of Product |

United States |

Synthetic Methodologies for 4,6 Diaminopyridin 2 Ol

Retrosynthetic Analysis of 4,6-Diaminopyridin-2-ol

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by deconstructing a target molecule into simpler, readily available starting materials. tgc.ac.inslideshare.net For this compound, this process reveals several logical pathways.

A primary disconnection strategy involves breaking the carbon-nitrogen (C-N) bonds of the two amino groups. This leads back to a key intermediate: a 4,6-dihalo-pyridin-2-ol. This precursor can then be subjected to amination reactions to install the required amino functionalities. This approach falls under the category of functional group interconversion (FGI), where one functional group is transformed into another on a pre-existing molecular framework. tgc.ac.infiveable.me

Alternatively, a more fundamental disconnection can be made by breaking the bonds of the pyridine (B92270) ring itself. This suggests a condensation strategy where the ring is constructed from acyclic (non-ring) precursors. advancechemjournal.com For instance, a 1,3-dicarbonyl compound could react with an ammonia (B1221849) source and another component to build the pyridine skeleton with the desired substituents in place, a strategy exemplified by the Hantzsch pyridine synthesis and its variations. advancechemjournal.com

Classical Synthetic Approaches to Aminopyridinols

Traditional methods for synthesizing aminopyridinols typically involve the stepwise modification of a pre-formed pyridine ring. These classical approaches are well-established and offer reliable, albeit sometimes lengthy, routes to the target compounds.

Functional Group Interconversion Strategies for Hydroxyl and Amino Groups

Functional group interconversions (FGIs) are essential transformations in organic synthesis that convert one functional group into another through processes like substitution, oxidation, or reduction. imperial.ac.ukslideshare.net In the context of this compound, several FGI strategies are plausible. One common method is the reduction of nitropyridines. Starting with a 4,6-dinitro-pyridin-2-ol, the two nitro groups can be simultaneously reduced to amino groups using standard reducing agents like hydrogen gas with a palladium catalyst (H₂/Pd-C) or tin(II) chloride (SnCl₂).

Another FGI approach is the conversion of halogens to amino or hydroxyl groups. While the direct conversion of a halo-group to a hydroxyl group is possible, it often requires harsh conditions. A more common route is the amination of a halogenated pyridine, as will be discussed in the next section. The interconversion between amino and hydroxyl groups can also be achieved, for instance, by converting an amine to a diazonium salt, which can then be displaced by a hydroxyl group, although this method can sometimes lead to side products.

Nucleophilic Aromatic Substitution Pathways on Halogenated Pyridine Precursors

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry, enabling the introduction of various nucleophiles onto the ring. rsc.org The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the carbon atoms at the 2, 4, and 6-positions electron-deficient and thus susceptible to nucleophilic attack, especially when a good leaving group, such as a halogen, is present. numberanalytics.comresearchgate.net

For the synthesis of this compound, a logical precursor is a 2-hydroxy-4,6-dihalopyridine or a 2,4,6-trihalopyridine. The reaction of such a precursor with an ammonia source (like aqueous or liquid ammonia) or other aminating agents can install the two amino groups at the 4- and 6-positions. researchgate.netthieme-connect.com The reactivity of the halogens as leaving groups in SNAr reactions typically follows the order F > Cl > Br > I. researchgate.netsemanticscholar.org The reaction conditions, including temperature, pressure, and the use of catalysts like copper salts, are crucial for achieving high yields. researchgate.net Microwave-assisted SNAr reactions have also been shown to be effective, often leading to faster reaction times and high yields without the need for a transition metal catalyst. researchgate.net

| Precursor Example | Reagents | Key Transformation |

| 2,4,6-Trichloropyridine | 1. NaOH (selective hydrolysis at C2) 2. NH₃ (amination at C4, C6) | SNAr |

| 4,6-Dibromo-2-methoxypyridine | 1. NH₃, Cu catalyst 2. HBr or other demethylating agent | SNAr, Ether cleavage |

| 4,6-Difluoro-2-pyridinol | NH₃ | SNAr |

Multi-Component and Domino Reaction Strategies for Pyridine Ring Construction

Condensation Reactions Involving Aldehydes and Amines

The construction of the pyridine ring from acyclic precursors is a powerful strategy. numberanalytics.comacsgcipr.org The Hantzsch pyridine synthesis, first reported in 1881, is a classic MCR that typically involves the condensation of an aldehyde, a β-ketoester, and ammonia. wikipedia.orgrrbdavc.org While the original Hantzsch synthesis produces a dihydropyridine (B1217469) intermediate that requires a separate oxidation step to form the aromatic pyridine, modern variations have been developed to yield the pyridine product directly. organic-chemistry.orgtaylorfrancis.com

To synthesize a highly substituted pyridine like this compound, specialized starting materials are necessary. For example, the condensation of malononitrile, an aldehyde, and a thiol in the presence of a base is a known MCR for producing polysubstituted pyridines. taylorfrancis.com Adapting such a reaction by using cyanoacetamide or a related active methylene (B1212753) compound in place of malononitrile, along with an appropriate aldehyde and ammonia, could provide a convergent route to the target molecule. rrbdavc.org Various catalysts, including metal-based and metal-free options, have been explored to facilitate these condensation reactions. bohrium.com

Chichibabin Reaction Modifications for Aminopyridine Synthesis

The Chichibabin reaction, discovered in 1914, is a well-known method for the direct amination of pyridine and related heterocycles using sodium amide (NaNH₂) to introduce an amino group, typically at the 2- or 6-position. wikipedia.orgresearchgate.netwikipedia.org The reaction proceeds via a nucleophilic addition-elimination mechanism with the formal displacement of a hydride ion (H⁻). wikipedia.org

While the classical Chichibabin reaction is powerful, its application to the synthesis of this compound would be challenging. The reaction typically requires high temperatures and strongly basic conditions, which might not be compatible with the hydroxyl group. google.com Furthermore, the classical reaction introduces only one amino group at a time. However, modifications to the Chichibabin reaction have been developed. For instance, conducting the reaction under pressure and in the presence of added ammonia has been shown to alter the product distribution and aminate different positions. google.comepo.orggoogleapis.com More contemporary approaches to amination often employ transition metal catalysts or alternative aminating reagents that operate under milder conditions, offering potentially more controlled and selective routes to di-substituted aminopyridines. nih.gov

Catalytic and Green Chemistry Approaches in this compound Synthesis

Transition Metal-Catalyzed Coupling Reactions for C-N Bond Formation

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of many synthetic pathways for aminopyridines. Transition metal-catalyzed cross-coupling reactions, particularly those employing palladium and copper, have become indispensable for their efficiency and broad substrate scope. mdpi.comsioc-journal.cn These methods are highly relevant for the synthesis of this compound, which would likely start from a dihalogenated precursor such as 4,6-dichloropyridin-2-ol.

Palladium-Catalyzed Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds between aryl halides and amines, catalyzed by palladium complexes. wikipedia.org This reaction is noted for its high functional group tolerance and has been applied to the synthesis of various aminopyridine derivatives. rsc.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aminated product and regenerate the catalyst. rsc.org

While a specific application for this compound is not prominently documented, the synthesis of related structures like N3-substituted-2,3-diaminopyridines from 3-halo-2-aminopyridines demonstrates the feasibility. nih.gov In these cases, specialized phosphine (B1218219) ligands such as RuPhos and BrettPhos are crucial for achieving high yields. nih.gov Similarly, the synthesis of 2,6-diaminopyridine (B39239) derivatives has been achieved via microwave-assisted Buchwald-Hartwig amination, highlighting the synergy of these modern techniques. researchgate.net

| Catalyst System | Substrate | Amine | Base | Solvent | Conditions | Yield (%) | Reference |

| Pd₂(dba)₃ / RuPhos | 3-Bromo-2-aminopyridine | Morpholine | LiHMDS | Toluene | 100 °C, 16 h | 92 | nih.gov |

| Pd(OAc)₂ / Xantphos | 3-Bromo-5-methyl-2-aminothiophene | 2-Chloropyridine | Cs₂CO₃ | Dioxane | 100 °C | High | researchgate.net |

| Pd(OAc)₂ / XPhos | Methyl 2,6-dichloroisonicotinate | Aniline | t-BuONa | - | - | - | researchgate.net |

Copper-Catalyzed Amination: Copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type reactions, provide a valuable alternative to palladium-based systems. rsc.org These reactions are particularly effective for coupling aryl halides with various nitrogen nucleophiles, including ammonia, which can be advantageous for creating primary amino groups. rsc.org Efficient copper(I)-catalyzed amination using aqueous ammonia under mild conditions has been developed for a range of halopyridines, accommodating both electron-donating and electron-withdrawing groups. rsc.org This approach could theoretically be applied to a dihalopyridinol precursor to furnish this compound.

| Catalyst System | Substrate | Amine Source | Ligand | Solvent | Conditions | Yield (%) | Reference |

| CuI | 2-Bromopyridine | Aq. NH₃ | N,N-dimethylglycine | Dioxane | 80 °C, 24 h | 90 | rsc.org |

| CuI | 2-Bromo-6-methoxypyridine | Aq. NH₃ | N,N-dimethylglycine | Dioxane | 80 °C, 24 h | 82 | rsc.org |

Mechanochemical Synthesis Techniques

Mechanochemistry, which utilizes mechanical force (e.g., through ball-milling) to induce chemical reactions, is an emerging green synthetic technique. imamu.edu.samdpi.com These reactions are typically solvent-free or use minimal amounts of liquid (liquid-assisted grinding), reducing environmental impact and often providing access to products that are difficult to obtain through traditional solution-phase chemistry. beilstein-journals.org

The synthesis of N-heterocycles using ball-milling has gained significant traction. mdpi.com For example, imidazo[1,2-a]pyridines have been synthesized in excellent yields via one-pot, three-component reactions under solvent-free mechanochemical conditions at room temperature. rsc.org This method offers advantages such as mild conditions, short reaction times, and simple work-up procedures. rsc.org Other applications include the synthesis of pyridine-containing iron photosensitizers and various biologically relevant heterocycles. rsc.orgorganic-chemistry.orgrsc.org While a direct mechanochemical synthesis of this compound has not been specifically reported, the successful synthesis of ureas from 3-aminopyridine (B143674) and isocyanates via ball-milling demonstrates that aminopyridine substrates are well-suited for mechanochemical transformations. beilstein-journals.org

| Reaction Type | Substrates | Conditions | Time | Yield (%) | Reference |

| Imidazo[1,2-a]pyridine synthesis | 2-Aminopyridine (B139424), Aldehyde, Isocyanide | Ball-milling, room temp, solvent-free | 60 min | 94 | rsc.org |

| Hantzsch Dihydropyridine synthesis | Aldehyde, Ethyl acetoacetate, NH₄OAc | Ball-milling, solvent- & catalyst-free | 10-20 min | 89-95 | imamu.edu.sa |

| Urea synthesis | 3-Aminopyridine, 4-Methylphenyl isocyanate | Ball-milling, 18 Hz, solvent-free | 60 min | >90 | beilstein-journals.org |

| Imidazo[1,2-α]pyridine synthesis | 2-Aminopyridine, 2-Bromoacetophenone | Manual grinding, solvent-free | 30 min | 77 | scielo.br |

Derivatization and Chemical Transformations of 4,6 Diaminopyridin 2 Ol

Schiff Base Formation and Imino Group Functionalization

Schiff bases, characterized by the C=N imine functional group, are synthesized through the condensation of a primary amine with a carbonyl compound. evitachem.comnih.gov The amino groups of 4,6-diaminopyridin-2-ol readily participate in such reactions, leading to the formation of a wide array of Schiff base ligands. These ligands have garnered significant interest in coordination chemistry due to their straightforward synthesis and the stability of their resulting metal complexes. nih.govbyjus.com

Reactivity of Amine Groups with Carbonyl Compounds

The two primary amine groups (-NH2) at the 4 and 6 positions of the pyridine (B92270) ring are nucleophilic and can react with various aldehydes and ketones to form imines. evitachem.com This condensation reaction typically involves refluxing the reactants in a suitable solvent, sometimes with the addition of an acid catalyst to enhance the reaction rate. scirp.org The reactivity of these amino groups allows for the introduction of a wide range of functionalities onto the pyridine core, depending on the structure of the carbonyl compound used.

For instance, the reaction of 2,6-diaminopyridine (B39239) with o-vanillin results in the formation of the Schiff base ligand N,N'-bis(2-hydroxy-3-methoxyphenylmethylidene)-2,6-pyridinediamine (BHMP). dergipark.org.tr Similarly, condensation with salicylaldehyde (B1680747) leads to the formation of Schiff bases that can act as bidentate ligands. researchgate.net The versatility of this reaction allows for the synthesis of ligands with varying steric and electronic properties, which in turn influences the properties of their subsequent metal complexes.

Spectroscopic and Stereochemical Analysis of Imines

The formation of the imine bond in Schiff bases derived from this compound can be confirmed using various spectroscopic techniques. A key indicator in Fourier-transform infrared (FT-IR) spectroscopy is the appearance of a characteristic absorption band for the C=N stretching vibration, typically observed in the range of 1600-1700 cm⁻¹. dergipark.org.tr For example, the FT-IR spectrum of a Schiff base ligand showed a C=N peak at 1602 cm⁻¹. dergipark.org.tr

Nuclear Magnetic Resonance (NMR) spectroscopy is also a crucial tool for structural elucidation. In ¹H-NMR spectra, the formation of the imine bond is often confirmed by the appearance of a signal corresponding to the azomethine proton (-CH=N-). scirp.org Mass spectrometry further supports the characterization by providing the molecular weight of the synthesized Schiff base. dergipark.org.tr

The stereochemistry of these imines is an important aspect, as the geometry around the C=N double bond can influence the coordination behavior of the ligand. While detailed stereochemical analysis often requires advanced techniques like X-ray crystallography, initial insights can be gained from spectroscopic data and computational modeling.

Metal Complexation Studies

The Schiff base ligands derived from this compound are excellent chelating agents, capable of forming stable complexes with a variety of transition metals. nih.govbyjus.com These metal complexes have been a subject of extensive research due to their diverse applications.

Ligand Design and Coordination Chemistry of this compound Based Ligands

The design of ligands based on this compound allows for the creation of multidentate systems. byjus.com The pyridine nitrogen, the imine nitrogens, and potentially the hydroxyl group can all act as donor atoms, coordinating to a central metal ion. researchgate.net The ability to introduce different functional groups via the carbonyl component of the Schiff base reaction provides a powerful tool for tuning the electronic and steric properties of the ligand, thereby influencing the geometry and stability of the resulting metal complex. acs.org

The coordination chemistry of these ligands is rich and varied. They can act as bidentate, tridentate, or even tetradentate ligands, depending on the specific structure and the reaction conditions. byjus.comresearchgate.netlibretexts.org For example, a Schiff base derived from 2,6-diaminopyridine and salicylaldehyde can act as a bidentate ligand, coordinating through the imine nitrogen and the phenolic oxygen. researchgate.net

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes typically involves reacting the Schiff base ligand with a metal salt in a suitable solvent. unn.edu.ng The resulting complexes can be isolated and purified by standard laboratory techniques. A variety of transition metals have been used to form complexes with these ligands, including manganese (Mn), cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn). dergipark.org.trunn.edu.ng

The characterization of these complexes relies on a combination of analytical and spectroscopic methods. Elemental analysis provides the empirical formula of the complex. Molar conductivity measurements can help determine whether the complex is an electrolyte or non-electrolyte in solution. unn.edu.ng Magnetic susceptibility measurements provide information about the electronic configuration and the number of unpaired electrons in the metal center. unn.edu.ng

Spectroscopic techniques are indispensable for elucidating the structure of the complexes. In FT-IR spectroscopy, a shift in the C=N stretching frequency upon complexation indicates the coordination of the imine nitrogen to the metal ion. dergipark.org.tr UV-Vis spectroscopy provides insights into the electronic transitions within the complex and can help infer its geometry. unn.edu.ng For paramagnetic complexes, Electron Spin Resonance (ESR) spectroscopy can be a valuable tool.

Table 1: Spectroscopic Data for a Schiff Base Ligand and its Metal Complexes

| Compound | Key FT-IR Bands (cm⁻¹) |

| Schiff Base Ligand (BHMP) | 3463-3194 (phenolic OH), 1602 (C=N) dergipark.org.tr |

| Mn(II) Complex | Shift in C=N to 1599-1630 dergipark.org.tr |

| Co(II) Complex | Shift in C=N to 1599-1630 dergipark.org.tr |

| Zn(II) Complex | Shift in C=N to 1599-1630 dergipark.org.tr |

This table is based on data for a related 2,6-diaminopyridine Schiff base ligand and its complexes.

Chelation Properties and Denticity Considerations

Chelation is the process where a polydentate ligand binds to a central metal ion to form a ring structure, known as a chelate. libretexts.org This process generally leads to more stable complexes compared to those formed with monodentate ligands, an observation known as the chelate effect. libretexts.org The ligands derived from this compound are effective chelating agents due to the presence of multiple donor atoms that can coordinate to a single metal ion. nih.gov

The denticity of a ligand refers to the number of donor atoms that can bind to the central metal. byjus.comlibretexts.org Ligands derived from this compound can exhibit variable denticity. For instance, a Schiff base formed from one of the amino groups could act as a bidentate ligand (e.g., coordinating through the imine nitrogen and the pyridine nitrogen). If both amino groups are functionalized to form a larger Schiff base, the resulting ligand could be tetradentate, coordinating through two imine nitrogens and two other donor atoms from the aldehyde precursors. researchgate.net The formation of stable five- or six-membered chelate rings is a driving force in the coordination of these ligands to metal ions. nih.gov

Heterocyclic Ring Annulation and Scaffold Generation

The presence of vicinal amino groups in the pyridine ring of this compound and its tautomers facilitates the construction of fused heterocyclic systems. These reactions are crucial for generating novel scaffolds with potential applications in medicinal chemistry and materials science.

Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivative Synthesis

The fusion of an imidazole (B134444) ring to the pyridine core of diaminopyridines leads to the formation of imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines, which are structurally analogous to purines and exhibit a wide range of biological activities. mdpi.com The synthesis of these derivatives often involves the reaction of a diaminopyridine with aldehydes or carboxylic acids and their derivatives. mdpi.comjscimedcentral.com

The general synthesis of imidazo[4,5-c]pyridine derivatives can be achieved by reacting 3,4-diaminopyridine (B372788) with carboxylic acid derivatives or by condensation with aldehydes. jscimedcentral.com However, traditional methods often require harsh reaction conditions, such as high temperatures and the use of toxic reagents like polyphosphoric acid. jscimedcentral.com More efficient methods have been developed, such as the zinc triflate-catalyzed reaction of 3,4-diaminopyridine with various substituted aldehydes in refluxing methanol, which provides good yields of 2-substituted 1H-imidazo[4,5-c]pyridines. jscimedcentral.com

Similarly, imidazo[4,5-b]pyridines can be synthesized from 2,3-diaminopyridine (B105623). For instance, reacting 2,3-diaminopyridine with substituted aryl aldehydes in water under thermal conditions can yield 1H-imidazo[4,5-b]pyridine derivatives through an air-oxidative cyclocondensation. mdpi.com Another approach involves the Pd-catalyzed amide coupling reaction. mdpi.com

A study detailed the synthesis of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives starting from 5,6-diaminopyridine-3-ol. nih.govresearchgate.net The synthetic route involved a four-step sequence, beginning with the acetylation of the starting material. researchgate.net The resulting imidazopyridine building block was then reacted with various substituted aromatic aldehydes to produce a series of derivatives. nih.govresearchgate.net

The synthesis of 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives has also been reported by reacting 3,4-diaminopyridine or 2,3-diaminopyridine with a sodium metabisulfite (B1197395) adduct of the corresponding benzaldehydes. nih.gov

Table 1: Examples of Synthesized Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives

| Starting Material | Reagent | Product | Reference |

| 3,4-Diaminopyridine | Substituted Aldehydes (with Zinc Triflate catalyst) | 2-Substituted 1H-imidazo[4,5-c]pyridine | jscimedcentral.com |

| 2,3-Diaminopyridine | Substituted Aryl Aldehydes (in water) | 1H-imidazo[4,5-b]pyridine derivatives | mdpi.com |

| 5,6-Diaminopyridine-3-ol | Substituted Aromatic Aldehydes (multi-step) | 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives | nih.govresearchgate.net |

| 3,4-Diaminopyridine or 2,3-Diaminopyridine | Na2S2O5 adduct of Benzaldehydes | 2-(Substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives | nih.gov |

Pyrimidine-Fused Pyridine Hybrid Structures

The fusion of a pyrimidine (B1678525) ring to a pyridine core results in pyridopyrimidine structures, a class of compounds with significant interest in medicinal chemistry. gsconlinepress.com The synthesis of these hybrid structures can be achieved through various cyclocondensation reactions.

One common strategy involves the reaction of an aminopyridine derivative with reagents that can provide the necessary carbon and nitrogen atoms to form the pyrimidine ring. For example, 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile can be treated with ethyl acetoacetate, acetic anhydride (B1165640), formic acid, urea, or thiourea (B124793) to yield the corresponding pyrido[2,3-d]pyrimidine (B1209978) derivatives. mdpi.comresearchgate.net

Thermal cyclocondensation of 2-aminopyridine (B139424) derivatives with acetic anhydride or formic acid in the absence of a solvent is another method to obtain pyrido[2,3-d]pyrimidin-4-one derivatives. researchgate.net The disappearance of the amino group signal in the spectral data confirms its involvement in the cyclization process. researchgate.net

Furthermore, the synthesis of fused chromone-pyrimidine hybrids has been described through an Additive-Nucleophilic/Ring-Opening/Ring-Closure (ANRORC) reaction of 3-benzoyl chromones with benzamidines. rsc.org While not directly starting from this compound, this demonstrates a relevant synthetic strategy for creating complex fused heterocyclic systems.

Ultrasound-assisted synthesis has also been employed to create fused pyrimidine derivatives, often leading to shorter reaction times and higher yields compared to conventional methods. nih.gov

Table 2: Reagents for the Synthesis of Pyrido[2,3-d]pyrimidine Derivatives from 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile

| Reagent | Resulting Fused Ring System | Reference |

| Ethyl acetoacetate | Pyrido[2,3-d]pyrimidine | mdpi.comresearchgate.net |

| Acetic anhydride | Pyrido[2,3-d]pyrimidine | mdpi.comresearchgate.net |

| Formic acid | Pyrido[2,3-d]pyrimidine | mdpi.comresearchgate.net |

| Urea | Pyrido[2,3-d]pyrimidine | mdpi.comresearchgate.net |

| Thiourea | Pyrido[2,3-d]pyrimidine | mdpi.comresearchgate.net |

N-Alkylation and Acylation Reactions

The amino groups of this compound are nucleophilic and can readily undergo N-alkylation and N-acylation reactions. These transformations are fundamental in organic synthesis for introducing various functional groups and building more complex molecules.

N-Alkylation involves the introduction of an alkyl group onto a nitrogen atom. This can be achieved using various alkylating agents. For instance, N-alkylation of imidazo[4,5-b]pyridine derivatives has been performed using allyl bromide or propargyl bromide in the presence of potassium carbonate and a phase transfer catalyst. uctm.edu A greener approach for N-alkylation of N-heterocycles utilizes propylene (B89431) carbonate as both the reagent and solvent, avoiding the need for genotoxic alkyl halides. mdpi.com Gold-catalyzed N-alkylation of primary amines with alcohols has also been reported, proceeding through a sequence of alcohol dehydrogenation, imine formation, and subsequent hydrogenation. d-nb.info

N-Acylation is the process of adding an acyl group to a nitrogen atom, forming an amide bond. This is one of the most common reactions in organic chemistry. researchgate.net Various acylating agents can be used, and the reaction is crucial for peptide synthesis and the preparation of numerous pharmaceuticals. researchgate.netnih.gov An environmentally friendly method for the N-acylation of amines has been developed using benzotriazole (B28993) chemistry in water at room temperature or under microwave irradiation, offering high yields and short reaction times. nih.gov Electrochemical methods have also been developed for the N-alkylation and N-acylation of NH-sulfoximines using carboxylic acids, providing a mild and scalable approach. rsc.org

In the context of imidazopyridine derivatives, the alkylation of 2-(substituted-phenyl)imidazo[4,5-c]pyridines and their [4,5-b] counterparts with agents like 4-chlorobenzyl bromide or butyl bromide under basic conditions has been shown to predominantly result in the formation of specific regioisomers. nih.gov

Table 3: Methods for N-Alkylation and N-Acylation

| Transformation | Method | Reagents/Conditions | Reference |

| N-Alkylation | Phase Transfer Catalysis | Allyl bromide or propargyl bromide, K2CO3, DMF | uctm.edu |

| N-Alkylation | Green Chemistry | Propylene Carbonate (reagent and solvent) | mdpi.com |

| N-Alkylation | Gold Catalysis | Alcohol, Gold clusters on porous coordination polymer | d-nb.info |

| N-Acylation | Benzotriazole Chemistry | Carboxylic acid, Benzotriazole, Amine in water | nih.gov |

| N-Alkylation/Acylation | Electrochemistry | Carboxylic acids, NH-sulfoximines | rsc.org |

Advanced Structural Characterization and Spectroscopic Analysis

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, serves as a powerful tool for probing the functional groups and bonding interactions within 4,6-diaminopyridin-2-ol.

Analysis of Amine, Hydroxyl, and Pyridine (B92270) Ring Vibrational Modes

The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrational modes of its constituent functional groups. The amino (-NH2) groups typically exhibit asymmetric and symmetric stretching vibrations. These are generally observed in the region of 3400-3300 cm⁻¹. researchgate.netresearchgate.net For instance, in similar amino-substituted pyridines, the asymmetric and symmetric N-H stretching modes have been assigned to specific bands in their FT-IR and Raman spectra. researchgate.net

The hydroxyl (-OH) group's stretching vibration is particularly sensitive to its environment, especially hydrogen bonding. A 'free' hydroxyl group, not involved in hydrogen bonding, typically absorbs in the 3650-3585 cm⁻¹ range, presenting as a sharp and strong band. matanginicollege.ac.in However, the presence of hydrogen bonding causes a shift to lower frequencies, often accompanied by band broadening. matanginicollege.ac.in

The pyridine ring itself displays a series of characteristic vibrational modes. The C=C and C=N stretching vibrations within the aromatic ring are typically observed in the 1625-1430 cm⁻¹ region. researchgate.netresearchgate.net These bands provide a fingerprint for the pyridine skeleton. In related compounds, such as 2-aminopyridine (B139424), the stretching vibration of the pyridine group has been noted to shift upon coordination with metal ions, indicating its involvement in bonding. researchgate.net

Table 1: Characteristic FT-IR Vibrational Modes for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Amine (-NH₂) | Asymmetric Stretching | 3400 - 3500 |

| Symmetric Stretching | 3300 - 3400 | |

| Hydroxyl (-OH) | Free O-H Stretching | 3650 - 3585 |

| Hydrogen-bonded O-H Stretching | 3200 - 3550 | |

| Pyridine Ring | C=C and C=N Stretching | 1430 - 1625 |

Hydrogen Bonding Network Elucidation

FT-IR spectroscopy is instrumental in understanding the extensive hydrogen bonding network within this compound. The positions and shapes of the -OH and -NH stretching bands are significantly influenced by these interactions. matanginicollege.ac.in The formation of hydrogen bonds, both intramolecular (within the same molecule) and intermolecular (between different molecules), leads to a downward shift in the vibrational frequencies of the involved X-H bonds. matanginicollege.ac.innih.gov This is because hydrogen bonding weakens the X-H bond, lowering the energy required for the stretching vibration. matanginicollege.ac.in

The strength of the hydrogen bond correlates with the magnitude of this frequency shift; stronger bonds result in a greater shift to lower wavenumbers and often a broadening of the absorption band. matanginicollege.ac.in By analyzing the concentration dependence of the FT-IR spectra, it is possible to distinguish between intramolecular and intermolecular hydrogen bonding. The absorption bands due to intermolecular hydrogen bonds are typically sensitive to changes in concentration, whereas those from intramolecular bonds remain largely unaffected. matanginicollege.ac.in In complex systems, deconvolution of the FT-IR spectra can help to identify and assign the various species present, such as free molecules, dimers, and oligomers formed through hydrogen bonding. rsc.org The presence of an extensive hydrogen bond network can be inferred from significant shifts and broadening of the hydroxyl and amine stretching bands. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR, ¹³C-NMR, 2D-NMR

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound, including the electronic environment of each nucleus and the connectivity between atoms.

Chemical Shift Assignment and Spin-Spin Coupling Analysis

In ¹H-NMR spectroscopy, the chemical shifts of the protons are indicative of their local electronic environment. Protons attached to or near electronegative atoms like oxygen and nitrogen are deshielded and resonate at higher chemical shifts (downfield). The aromatic protons on the pyridine ring will have distinct chemical shifts depending on their position relative to the amino and hydroxyl substituents. The protons of the amino groups (-NH₂) and the hydroxyl group (-OH) are exchangeable and their chemical shifts can be influenced by factors such as solvent and temperature. msu.edu

In ¹³C-NMR spectroscopy, each unique carbon atom in the molecule gives a distinct signal. The chemical shifts in ¹³C-NMR are spread over a much wider range than in ¹H-NMR, providing clear resolution for each carbon. bhu.ac.inlibretexts.org The carbon atoms of the pyridine ring will appear in the aromatic region (typically 100-150 ppm), with their specific shifts influenced by the attached amino and hydroxyl groups. The carbon atom attached to the hydroxyl group (C-OH) will be significantly deshielded and appear at a higher chemical shift compared to the other ring carbons. libretexts.org

Spin-spin coupling between adjacent non-equivalent protons can provide information about the connectivity of the molecule. This coupling manifests as splitting of the NMR signals into multiplets. The magnitude of the coupling constant (J-value) can help in assigning the relative positions of the protons on the pyridine ring. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the proton and carbon signals by showing correlations between coupled nuclei. acs.org

Table 2: Estimated ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group/Position | Estimated Chemical Shift (ppm) |

| ¹H | Aromatic-H | 6.0 - 8.5 |

| Amine-H (NH₂) | Variable, broad | |

| Hydroxyl-H (OH) | Variable, broad | |

| ¹³C | Aromatic C-N | 140 - 160 |

| Aromatic C-O | 150 - 170 | |

| Aromatic C-H | 100 - 140 |

Note: These are estimated ranges and actual values can vary based on solvent and other experimental conditions.

Conformational Analysis and Tautomerism Investigation

NMR spectroscopy is a powerful technique for studying dynamic processes such as conformational changes and tautomerism. nih.govthermofisher.com this compound can potentially exist in different tautomeric forms, primarily the lactam (-ol) and lactim (-one) forms. The equilibrium between these tautomers can be investigated by NMR. thermofisher.comnanalysis.com If the interconversion between tautomers is slow on the NMR timescale, separate signals will be observed for each tautomer, allowing for their individual characterization and quantification. msu.eduthermofisher.com

For example, the presence of a distinct signal for a hydroxyl proton far downfield could indicate the presence of the enol tautomer stabilized by intramolecular hydrogen bonding. msu.eduthermofisher.com Temperature-dependent NMR studies can also provide insights into the thermodynamics of the tautomeric equilibrium. researchgate.net In cases of rapid interconversion, an averaged spectrum is observed. The chemical shifts in such a spectrum would be a weighted average of the shifts of the individual tautomers. nanalysis.com 2D NMR experiments can further aid in identifying the specific tautomeric form present in solution by revealing through-bond and through-space correlations.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of this compound. measurlabs.combioanalysis-zone.com Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.comresearchgate.net This high accuracy allows for the unambiguous determination of the molecular formula from the exact mass. mdpi.com

For this compound (C₅H₇N₃O), the theoretical exact mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value provides strong evidence for the compound's identity and purity. chemrxiv.org Electrospray ionization (ESI) is a soft ionization technique commonly used in HRMS that allows for the analysis of molecules like this compound with minimal fragmentation, typically observing the protonated molecule [M+H]⁺. mdpi.com Tandem mass spectrometry (MS/MS) experiments, where the parent ion is fragmented, can provide further structural information by analyzing the fragmentation pattern. mdpi.com

Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a critical analytical technique for confirming the molecular weight of a compound and elucidating its structure through the analysis of fragmentation patterns. For 4,6-Diaminopydridin-2-ol, this analysis would typically involve the ionization of the molecule and the subsequent detection of the molecular ion peak (M+), which would confirm its monoisotopic mass.

Further fragmentation of the molecular ion in the mass spectrometer would provide insights into the compound's structure. The resulting fragment ions would be characteristic of the losses of specific functional groups, such as the amino (-NH2) and hydroxyl (-OH) groups, as well as the cleavage of the pyridine ring itself. The analysis of these fragmentation pathways is essential for the unambiguous identification and structural confirmation of the compound.

A projected data table for the expected mass spectrometric fragmentation of this compound is presented below, based on general fragmentation principles of similar organic molecules. However, it must be stressed that these are theoretical values and have not been confirmed by experimental data.

| Theoretical m/z | Possible Fragment Ion | Neutral Loss |

| 125.06 | [C5H7N3O]+• (Molecular Ion) | - |

| 109.06 | [C5H5N2O]+ | NH2 |

| 108.05 | [C5H6N3]+ | OH |

| 94.05 | [C4H4N2O]+• | HCN |

| 81.04 | [C4H5N2]+ | CO |

This table is for illustrative purposes only, as no experimental mass spectrometry data for this compound has been found in the searched literature.

X-ray Crystallography for Solid-State Structural Determination

The crystal structure data would include the unit cell parameters (a, b, c, α, β, γ), the space group, and the calculated density. This information is invaluable for understanding the solid-state properties of the compound and for computational modeling studies.

A representative data table for the kind of information that would be obtained from an X-ray crystallographic analysis is shown below. As with the mass spectrometry data, no published crystal structure for this compound has been identified.

| Crystallographic Parameter | Value |

| Chemical Formula | C5H7N3O |

| Formula Weight | 125.13 g/mol |

| Crystal System | Not Available |

| Space Group | Not Available |

| a (Å) | Not Available |

| b (Å) | Not Available |

| c (Å) | Not Available |

| α (°) | Not Available |

| β (°) | Not Available |

| γ (°) | Not Available |

| Volume (ų) | Not Available |

| Z | Not Available |

| Calculated Density (g/cm³) | Not Available |

This table is a template, as no experimental X-ray crystallography data for this compound has been found in the searched literature.

Quantum Chemical Calculations: Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties. For compounds structurally related to this compound, DFT has been instrumental in elucidating their electronic and structural characteristics.

The electronic properties of a molecule are fundamental to its reactivity and interactions. Key descriptors of this are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. acs.org A smaller gap generally implies higher reactivity. acs.org

For instance, in a study of 2,6-diaminopyridine (B39239) (2,6-DAP), a close analogue of this compound, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were performed. The HOMO and LUMO energies were calculated to be -5.85 eV and -0.70 eV, respectively, resulting in a HOMO-LUMO energy gap of 5.15 eV. tandfonline.com The distribution of these frontier orbitals is also revealing. In 2,6-DAP, both the HOMO and LUMO are primarily localized over the pyridine ring, indicating that this is the most electronically active region of the molecule. tandfonline.com

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For 2,6-DAP, the MEP surface shows that the most negative potential (red and yellow regions) is concentrated around the nitrogen atom of the pyridine ring and the amino groups, indicating these are the primary sites for electrophilic attack. Conversely, the positive potential (blue regions) is located on the hydrogen atoms of the amino groups, making them susceptible to nucleophilic attack. tandfonline.com

Table 1: Calculated Electronic Properties of 2,6-Diaminopyridine

| Property | Value |

| HOMO Energy | -5.85 eV |

| LUMO Energy | -0.70 eV |

| HOMO-LUMO Gap | 5.15 eV |

Data obtained from DFT calculations on 2,6-diaminopyridine, a structural analogue of this compound.

Geometrical optimization using DFT allows for the determination of the most stable three-dimensional structure of a molecule. For 2,6-diaminopyridine, optimization at the B3LYP/6-311++G(d,p) level of theory has provided detailed information on bond lengths and angles. tandfonline.com The calculated bond lengths in the pyridine ring are intermediate between typical single and double bonds, which is characteristic of an aromatic system. tandfonline.com

Vibrational frequency calculations are often performed after geometrical optimization to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. The calculated vibrational frequencies for 2,6-DAP show good agreement with experimental data. tandfonline.com For example, the characteristic N-H stretching vibrations of the amino groups are predicted in the range of 3439-3549 cm⁻¹, which corresponds well with the experimental values. tandfonline.com Similarly, the C-C and C-N stretching vibrations within the pyridine ring are also accurately predicted. tandfonline.com

Table 2: Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) for 2,6-Diaminopyridine

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| Asymmetric NH₂ Stretch | 3549 | 3458 |

| Symmetric NH₂ Stretch | 3439 | 3346 |

| C-C Stretch | 1586 | 1585 |

| C-N Stretch | 1577 | 1570 |

Data for 2,6-diaminopyridine, a structural analogue.

DFT calculations can also be used to predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra. For substituted pyridines, ¹³C NMR chemical shifts can be calculated and compared with experimental data to aid in structural elucidation. acs.orgresearchgate.net Various computational methods and programs have been developed for this purpose, with DFT-based approaches generally providing good accuracy. acs.org

The prediction of UV-Vis spectra is typically carried out using Time-Dependent DFT (TD-DFT). For 2,6-diaminopyridine, TD-DFT calculations have been performed to predict the electronic transitions. The calculations in the gas phase predicted absorption wavelengths at 275.90 nm, 273.17 nm, and 262.90 nm. tandfonline.com These values are in reasonable agreement with the experimental spectrum, allowing for the assignment of the observed absorption bands to specific electronic transitions, primarily π → π* transitions within the aromatic system. tandfonline.commsu.edu

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to study the interactions between a ligand and a biological target, such as a protein. These methods are invaluable in drug discovery for predicting binding modes and affinities.

Molecular docking has been employed to investigate the binding of diaminopyridine derivatives to various protein targets. In a study of 2,6-diaminopyridine, docking simulations were performed with human carbonic anhydrase II. The results showed that the ligand fits well into the active site of the enzyme, forming several key interactions with amino acid residues. tandfonline.com These interactions typically include hydrogen bonds between the amino groups of the ligand and polar residues in the protein, as well as π-π stacking interactions between the pyridine ring and aromatic residues. nih.govvolkamerlab.org

The results of molecular docking are often quantified by a scoring function, which provides an estimate of the binding affinity. For 2,6-diaminopyridine docked into carbonic anhydrase II, a favorable binding energy was calculated, suggesting a stable complex. tandfonline.com

Molecular dynamics simulations can provide a more detailed and dynamic picture of the ligand-protein interactions over time. A 100 ns MD simulation of the 2,6-diaminopyridine-carbonic anhydrase II complex showed that the key interactions observed in the docking pose were maintained throughout the simulation, indicating the stability of the binding mode. tandfonline.com The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms remained stable, further supporting a stable interaction. mdpi.com Such simulations are crucial for understanding the dynamic nature of protein-ligand recognition. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.org These models are instrumental in drug discovery for predicting the activity of new chemical entities, optimizing lead compounds, and understanding the mechanism of action at a molecular level. mdpi.comcomputabio.comresearchgate.net

QSAR studies on related aminopyridine and diaminopyrimidine derivatives have been conducted to explore their potential as inhibitors of various enzymes, including dihydrofolate reductase (DHFR) and nitric oxide synthases. nih.govnih.gov These studies typically involve the calculation of a wide range of molecular descriptors, which are numerical representations of the physicochemical properties of the molecules. These descriptors are then correlated with the observed biological activity using statistical methods to generate a predictive model.

Research Findings from Structurally Related Compounds:

A study on 2,4-diamino-5-(substituted-benzyl)pyrimidines as DHFR inhibitors highlighted the utility of neural networks in developing robust QSAR models. nih.gov This research demonstrated that non-linear relationships often exist between molecular properties and biological activity, which can be effectively captured by advanced machine learning techniques. nih.gov

In another QSAR study on substituted 2-aminopyridine derivatives as inhibitors of nitric oxide synthases, various pharmacophore features were identified as being crucial for activity. nih.gov The model indicated that the presence of hydrogen bond acceptors and donors, as well as specific aliphatic and aromatic features, were favorable for inhibitory action. nih.gov The statistical significance of the model was validated through cross-validation techniques, ensuring its predictive power. nih.gov

The general workflow for developing a QSAR model involves several key steps:

Data Set Selection: A series of compounds with known biological activities is compiled. mdpi.com

Molecular Descriptor Calculation: A variety of descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each molecule in the dataset. researchgate.net

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build the QSAR equation. ijbpas.comnih.gov

Model Validation: The predictive ability of the model is rigorously assessed using internal and external validation techniques. mdpi.comjmchemsci.com

The following tables summarize typical descriptors and statistical parameters used in QSAR studies of related heterocyclic compounds.

Table 1: Common Molecular Descriptors in QSAR Studies

| Descriptor Class | Examples | Description |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Describe the electronic distribution and reactivity of the molecule. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Relate to the size and shape of the molecule. |

| Hydrophobic | LogP, Water solubility | Quantify the lipophilicity of the molecule, affecting its absorption and distribution. |

| Topological | Connectivity indices, Wiener index | Describe the atomic connectivity and branching of the molecule. |

| Quantum Chemical | Total energy, Heat of formation | Derived from quantum mechanical calculations, providing detailed electronic properties. |

Table 2: Statistical Parameters for QSAR Model Validation

| Parameter | Symbol | Description | Typical Value for a Good Model |

|---|---|---|---|

| Coefficient of Determination | r² | Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| Cross-validated Coefficient of Determination | q² | A measure of the predictive ability of the model, determined by internal validation (e.g., leave-one-out). | > 0.5 |

| External Validation Coefficient | R²_pred | Measures the predictive power of the model on an external set of compounds not used in model development. | > 0.6 |

| Standard Error of Estimate | SEE | Represents the standard deviation of the residuals (the difference between observed and predicted values). | As low as possible |

While no specific QSAR models for this compound are available, the extensive research on its structural analogs suggests that a similar approach could be successfully applied. Such a study would likely reveal the key structural determinants for its biological activity, paving the way for the rational design of new and more potent derivatives. Computational studies, including Density Functional Theory (DFT), have been used to analyze the electronic and molecular structures of related aminopyridine derivatives, providing a foundation for future QSAR investigations. scielo.brresearchgate.net

Summary and Outlook

4,6-Diaminopyridin-2-ol is a fascinating and versatile chemical compound that holds significant potential for further research and development. Its unique combination of two amino groups and a hydroxyl group on a pyridine (B92270) scaffold provides a platform for diverse chemical transformations and applications. While detailed studies on this specific molecule are not yet widespread, the established chemistry of its constituent motifs—aminopyridines and pyridinols—strongly suggests a rich field of investigation.

Mechanistic and Target Based Biological Research Perspectives

Exploration of Molecular Interactions with Biological Targets

Enzyme Inhibition Mechanisms

No studies specifically investigating the enzyme-inhibiting properties of 4,6-Diaminopyridin-2-ol have been identified. Research on analogous compounds, such as aminopyrimidine derivatives, has shown that they can act as inhibitors of various enzymes, including kinases. For example, certain 4,6-diaryl-2-pyrimidinamine derivatives have been synthesized and evaluated for their potential to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key enzyme in angiogenesis. Such studies typically involve in vitro enzyme assays to determine the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). The mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) is often elucidated through kinetic studies.

Receptor Modulation Studies

Specific data on the interaction of this compound with any biological receptors are currently unavailable. Receptor modulation studies are crucial for understanding a compound's pharmacological profile. These studies typically involve binding assays to determine the affinity of the compound for a specific receptor and functional assays to determine whether the compound acts as an agonist, antagonist, or inverse agonist. For instance, derivatives of 2,4-diaminopyrimidine (B92962) have been investigated as ligands for the histamine (B1213489) H4 receptor, a target for inflammatory diseases.

DNA/RNA Binding Interactions

There is no direct evidence in the scientific literature of this compound binding to DNA or RNA. The ability of small molecules to interact with nucleic acids is a significant area of research, particularly in the development of anticancer and antimicrobial agents. Such interactions can occur through various modes, including intercalation, groove binding, and electrostatic interactions. Techniques such as UV-visible spectroscopy, fluorescence spectroscopy, circular dichroism, and molecular modeling are commonly employed to study these interactions.

In Vitro Studies on Antimicrobial Activity and Related Mechanisms

Direct studies on the antimicrobial activity of this compound are not present in the available literature. However, the antimicrobial properties of related diaminopyridine compounds have been explored.

Antibacterial Efficacy Against Model Organisms

While no specific data exists for this compound, metal complexes of the closely related compound 2,6-diaminopyridine (B39239) have demonstrated antibacterial activity against several pathogenic bacteria. A study on copper (II) and iron (II) complexes of 2,6-diaminopyridine showed moderate to good antibacterial activity against Staphylococcus aureus, Bacillus cereus, Pseudomonas aeruginosa, and Escherichia coli. The results indicated that the metal complexes were more potent than the corresponding metal salts alone. The antibacterial efficacy is typically evaluated by determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various bacterial strains.

Table 1: Antibacterial Activity of 2,6-Diaminopyridine Metal Complexes (Illustrative)

| Bacterial Strain | Metal Complex | Zone of Inhibition (mm) |

|---|---|---|

| Pseudomonas aeruginosa | Fe(II)-2,6-diaminopyridine | Data not specified |

| Escherichia coli | Cu(II)-2,6-diaminopyridine | Data not specified |

| Staphylococcus aureus | Cu(II)-2,6-diaminopyridine | Data not specified |

| Staphylococcus aureus | Fe(II)-2,6-diaminopyridine | Data not specified |

Note: This table is illustrative and based on findings for a related compound, 2,6-diaminopyridine. Specific quantitative data for the zones of inhibition were not provided in the source material.

Antifungal Properties and Fungal Cell Wall Disruption

There is no information available regarding the antifungal properties of this compound or its potential to disrupt the fungal cell wall. The fungal cell wall is a common target for antifungal drugs, and its disruption can lead to cell lysis and death. The mechanisms of action of antifungal agents often involve the inhibition of enzymes essential for cell wall synthesis, such as β-(1,3)-glucan synthase, or interference with the integrity of the cell membrane by targeting ergosterol. Future research could explore whether this compound exhibits any such activities against pathogenic fungi.

Antitubercular Activity and Specific Target Inhibition (e.g., DprE1)

Currently, there is a lack of specific research data in publicly accessible scientific literature detailing the antitubercular activity of this compound. While studies have been conducted on various pyridine (B92270) and diaminopyrimidine derivatives for their potential against Mycobacterium tuberculosis, specific investigations into this compound's efficacy have not been reported.

Furthermore, there is no available information regarding the inhibitory action of this compound on specific antitubercular targets, such as Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). DprE1 is a crucial enzyme in the synthesis of the mycobacterial cell wall and a known target for several classes of antitubercular agents. nih.govresearchgate.net However, research linking this compound to the inhibition of this or any other specific mycobacterial enzyme has not been published.

Antioxidant and Radical Scavenging Properties

Detailed investigations into the antioxidant and radical scavenging properties of this compound are not present in the available scientific literature. While the broader class of phenolic compounds and amino-substituted heterocycles can exhibit antioxidant potential, specific studies to characterize and quantify such effects for this compound have not been reported.

There is no published research focusing on the specific mechanisms by which this compound may scavenge free radicals. Mechanistic studies, which would typically involve assays to determine hydrogen atom transfer (HAT) or single electron transfer (SET) capabilities, have not been conducted for this particular compound. researchgate.net

Scientific data on the ability of this compound to chelate metal ions involved in oxidative processes is currently unavailable. The presence of hydroxyl and amino groups on the pyridine ring suggests a potential for metal coordination, a property that can contribute to antioxidant activity by sequestering pro-oxidant metal ions like Fe²⁺ or Cu²⁺. nih.gov However, experimental studies to confirm and characterize the metal ion chelation capacity of this compound have not been documented.

Cytotoxicity Mechanisms in Cell Culture Models (Non-Clinical Focus)

There is a lack of non-clinical studies in the public domain investigating the cytotoxicity of this compound in cell culture models. Research on related compounds, such as other diaminopyridine derivatives, has been performed, but specific data regarding the cytotoxic effects and underlying mechanisms of action for this compound against any cell line is not available. Therefore, no information exists on its potential to induce apoptosis, necrosis, or cell cycle arrest.

Advanced Applications and Material Science Contributions

Catalysis and Organocatalysis

The arrangement of electron-donating groups on the pyridine (B92270) scaffold of 4,6-Diaminopyridin-2-ol provides a unique electronic and steric environment, rendering it a promising candidate for applications in both transition metal catalysis and organocatalysis.

Pyridine derivatives are fundamental ligands in transition metal catalysis, where they can be used to modulate the electronic and steric properties of a metal center, thereby influencing catalytic activity and selectivity. mdpi.com The efficacy of palladium(II) complexes with pyridine-based ligands in cross-coupling reactions, for instance, has been shown to correlate with the basicity of the ligand. nih.gov

The this compound scaffold offers multiple coordination sites—the pyridine nitrogen and the exocyclic amino groups—that can bind to transition metals. The presence of amino and hydroxyl substituents significantly increases the electron density on the pyridine ring, enhancing its Lewis basicity. This property can be advantageous in stabilizing metal centers in various oxidation states and promoting catalytic cycles.

In manganese-based oxidation catalysis, ligands incorporating pyridyl groups have been investigated for activating hydrogen peroxide. researchgate.net While some pyridyl ligands have been observed to decompose in situ to form the active catalytic species, this highlights the reactivity of the pyridine core under oxidative conditions. researchgate.net The robust structure of this compound could potentially offer greater stability, making it a valuable ligand for designing more durable and efficient catalysts for a range of transformations, including:

Cross-Coupling Reactions: Such as Suzuki-Miyaura and Heck reactions, where electron-rich ligands can facilitate the oxidative addition and reductive elimination steps. nih.gov

Oxidation Reactions: Where the ligand can stabilize high-valent metal-oxo species.

Hydrosilylation: A process where nickel complexes with α-diimine ligands have shown activity, suggesting that related diaminopyridine structures could also be effective. nih.gov

The multifunctionality of the diaminopyridinol ligand allows for a tridentate or bidentate coordination mode, which can create a specific geometric constraint around the metal center, potentially inducing high selectivity in catalytic reactions.

Organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. scienceopen.com A key strategy in this field is the use of bifunctional catalysts that can activate both the nucleophile and the electrophile simultaneously. mdpi.com These catalysts often rely on hydrogen bonding to orient substrates within the transition state. mdpi.com

The this compound scaffold is exceptionally well-suited for the design of such organocatalytic systems. It possesses multiple hydrogen-bond donor sites (the -NH2 and -OH groups) and hydrogen-bond acceptor sites (the pyridine nitrogen). This arrangement allows for the creation of a structured binding pocket capable of recognizing and activating substrates through a network of non-covalent interactions.

By incorporating a chiral element into a molecule containing the diaminopyridinol scaffold, it is possible to design catalysts for enantioselective transformations. The diaminopyridinol moiety would serve as the substrate-binding and activating unit, while the chiral component would control the stereochemical outcome of the reaction. This design principle is analogous to established bifunctional organocatalysts, such as those derived from cinchona alkaloids or chiral diamines, which use moieties like thiourea (B124793) or squaramide as hydrogen-bonding donors. mdpi.commdpi.com The inherent functionality of the diaminopyridinol core could potentially simplify catalyst design by removing the need for a separate hydrogen-bonding module.

Polymer Chemistry and Material Science

The reactive functional groups of this compound make it a valuable monomer for the synthesis of novel polymers and functional materials with tailored properties.

The presence of two primary amine groups and a hydroxyl group allows this compound to be incorporated into polymer chains through various polymerization techniques. The closely related compound 2,6-diaminopyridine (B39239) (DAP) has been successfully polymerized through both enzymatic and oxidative methods. nih.gov

Enzymatic Polymerization: Using horseradish peroxidase (HRP) as a catalyst in the presence of hydrogen peroxide (H₂O₂), poly(2,6-diaminopyridine) has been synthesized. This method offers a green and efficient route to polymer synthesis under mild conditions. nih.gov

Oxidative Polymerization: DAP can also be polymerized using H₂O₂ in a basic aqueous medium. nih.gov

Given these precedents, this compound can be expected to serve as a monomer in similar polycondensation reactions. The amino groups can form amide, imine, or urea linkages, while the hydroxyl group can participate in ester or ether bond formation, leading to a wide variety of polymer structures such as polyamides, polyimines, and polyesters.

Polymers incorporating the diaminopyridine motif have been shown to exhibit unique functional properties that are directly linked to the hydrogen-bonding capabilities of the monomer unit.

For example, polymers based on a 2,6-diaminopyridine acrylamide derivative display tunable Upper Critical Solution Temperature (UCST) behavior in water/alcohol mixtures. rsc.org This thermoresponsive property, where the polymer is soluble at low temperatures and precipitates upon heating, is driven by the disruption of hydrogen bonds between the polymer chains and solvent molecules. The UCST can be precisely tuned by changing the solvent composition, making these materials "smart polymers" for applications in drug delivery or sensing. rsc.org

Furthermore, polymers synthesized from 2,6-diaminopyridine have demonstrated interesting optical properties, including fluorescence in the blue and green regions of the spectrum. nih.gov The thermal stability of these polymers is also noteworthy, with enzymatically synthesized poly(DAP) showing a decomposition temperature of 342 °C. nih.gov

The incorporation of this compound into polymer backbones could impart similar, if not enhanced, functionalities. The additional hydroxyl group provides another site for hydrogen bonding, which could lead to materials with more complex stimuli-responsive behaviors and potentially higher thermal stability.

Table 1: Properties of Functional Polymers Derived from Diaminopyridine Analogs

| Property | Polymer System | Observation | Potential Application | Source |

| Thermoresponsiveness | Poly(N-(6-acetamidopyridin-2-yl)acrylamide) | Exhibits tunable UCST behavior in water/alcohol mixtures. | Drug delivery, Sensing, Microfluidics | rsc.org |

| Fluorescence | Poly(2,6-diaminopyridine) (oxidative synthesis) | Emits blue and green light. | Optical materials, Sensors | nih.gov |

| Thermal Stability | Poly(2,6-diaminopyridine) (enzymatic synthesis) | Decomposition temperature of 342 °C. | High-performance materials | nih.gov |

| Molar Mass | Poly(2,6-diaminopyridine) (enzymatic synthesis) | Average molar mass > 8650 Da. | Material processing | nih.gov |

Chemo/Biosensor Development

A chemosensor is a molecule or material that signals the presence of a specific analyte through a measurable change, such as color or fluorescence. The structural and electronic properties of this compound make it a highly promising platform for the development of novel chemo- and biosensors.

The utility of this scaffold in sensor design can be envisioned through several mechanisms:

Analyte Recognition via Hydrogen Bonding: The multiple H-bond donor and acceptor sites on the molecule can form specific, non-covalent interactions with target analytes that also have complementary functionalities (e.g., carboxylic acids, nitroaromatics, or biological molecules). This binding event can be designed to trigger a change in the molecule's fluorescence or absorption spectrum.

Reactive Probes: The nucleophilic amino groups can react with certain analytes, such as aldehydes or ketones, to form new chemical bonds (e.g., a Schiff base). This reaction can lead to the formation of a new chromophore or fluorophore, resulting in a distinct colorimetric or fluorescent signal. This principle is used in sensors for detecting species like formaldehyde. nih.gov

Functionalization of Signal-Transducing Materials: this compound can be used as a surface ligand to functionalize nanoparticles or quantum dots. nih.gov In this role, it would act as the recognition element, selectively binding the target analyte at the nanoparticle surface. This binding can perturb the electronic properties of the nanoparticle, leading to quenching or enhancement of its fluorescence, providing a highly sensitive detection mechanism. nih.gov

Monomer for Sensing Polymers: As discussed previously, polymers derived from diaminopyridine motifs can have stimuli-responsive properties. rsc.org A polymer incorporating this compound could be designed to undergo a conformational change or phase transition upon binding to a target analyte, leading to a detectable optical or electrochemical signal. This approach is particularly useful for developing sensors for environmental or biological monitoring.

Future Research Directions and Translational Outlook

Design and Synthesis of Novel Analogs with Enhanced Specificity

The development of analogs of 4,6-diaminopyridin-2-ol is a crucial next step to explore and optimize its potential therapeutic activities. Structure-activity relationship (SAR) studies are fundamental to this effort, guiding the rational design of new molecules with improved potency and selectivity for specific biological targets. nih.govyoutube.com Insights from related heterocyclic compounds, such as aminopyridines and diaminopyrimidines, suggest that modifications to the amino groups, the hydroxyl group, and the pyridine (B92270) ring itself can significantly influence biological activity. nih.govrsc.orgnih.gov

Future research should focus on systematic modifications of the parent structure. For instance, alkylation, acylation, or arylation of the amino groups could modulate the molecule's lipophilicity and hydrogen-bonding capabilities, thereby affecting its interaction with target proteins. youtube.com Similarly, converting the hydroxyl group into ethers or esters could enhance membrane permeability and alter metabolic stability. The introduction of various substituents (e.g., halogens, alkyl, or aryl groups) onto the pyridine ring could further refine the electronic and steric properties of the molecule, leading to enhanced target specificity. nih.gov The goal is to create a library of analogs for comprehensive screening against various biological targets, such as enzymes and receptors, to identify compounds with promising pharmacological profiles. rsc.org

Table 1: Proposed Analogs of this compound for SAR Studies

| Modification Site | Type of Modification | Rationale | Potential Impact |

|---|---|---|---|

| 4-Amino Group | N-Alkylation, N-Acylation | Modulate hydrogen bonding and lipophilicity | Altered target binding affinity and selectivity |

| 6-Amino Group | N-Arylation, Sulfonylation | Introduce steric bulk and electronic changes | Enhance specificity and probe target pocket |

| 2-Hydroxyl Group | O-Alkylation (Ethers), O-Acylation (Esters) | Improve metabolic stability and cell permeability | Modified pharmacokinetic properties |

Investigation of Alternative Synthetic Pathways for Scalability

For any promising compound to move from the laboratory to industrial application, the development of a scalable, efficient, and cost-effective synthetic route is paramount. While classical methods for pyridine synthesis, such as the direct condensation of 1,5-dicarbonyl compounds with ammonia (B1221849), are well-established, they may not be optimal for producing highly substituted pyridines. beilstein-journals.org Future research must explore modern synthetic methodologies that offer higher yields, greater functional group tolerance, and simpler purification processes.

Promising avenues include multicomponent reactions (MCRs), which allow for the construction of complex molecules like substituted 2-aminopyridines in a single step from simple precursors. nih.govnih.govresearchgate.net Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent another powerful tool for the efficient formation of C-N bonds, which could be adapted for the synthesis of aminopyridine derivatives. acs.org Another approach could involve the modification of a pre-existing pyridine ring, starting from a readily available material like 4-nitropyridine-N-oxide and performing sequential reduction and substitution reactions. semanticscholar.org The Hofmann degradation of isonicotinamide (B137802) is another established industrial route for producing 4-aminopyridine (B3432731) that could potentially be adapted. google.com The goal is to develop a robust process that can be scaled up for large-quantity production without compromising purity or economic viability. nih.govfigshare.com

Table 2: Comparison of Potential Synthetic Strategies for Scalability

| Synthetic Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | One-pot synthesis from three or more starting materials. nih.gov | High efficiency, atom economy, reduced waste, simple procedures. researchgate.net | Optimization can be complex; starting materials may not be readily available. |

| Palladium-Catalyzed C-N Coupling | Formation of amino-pyridine bond using a palladium catalyst. acs.org | High functional group tolerance, good yields. | Catalyst cost and removal, reaction sensitivity. |

| Classical Ring Synthesis | Cyclocondensation of dicarbonyls with an ammonia source. beilstein-journals.org | Well-established methodology, readily available precursors. | May require harsh conditions, can produce byproducts. |

| Pyridine Ring Modification | Functionalization of a pre-existing, simpler pyridine derivative. semanticscholar.org | Potentially fewer steps, utilizes common starting materials. | Regioselectivity can be difficult to control. |

Advanced Mechanistic Studies on Identified Biological Targets

While the specific biological targets of this compound are yet to be fully elucidated, the broader class of aminopyridines is known for a wide array of pharmacological activities, primarily through interactions with enzymes and ion channels. rsc.org For example, 3,4-diaminopyridine (B372788) functions by blocking voltage-gated potassium channels. Future research should therefore involve broad-panel screening to identify the primary biological targets of this compound and its most promising analogs.

Once a target is identified, advanced mechanistic studies will be essential to understand the molecular basis of its action. Techniques such as X-ray crystallography and computational molecular docking can provide detailed insights into the binding interactions between the compound and its target protein. nih.gov These studies can reveal the specific amino acid residues involved in binding and explain the basis for the compound's selectivity. For instance, related diaminopurine and diaminopyrimidine compounds have been investigated as inhibitors of enzymes like dihydrofolate reductase and reverse transcriptase, suggesting potential avenues for investigation. nih.govnih.gov Understanding these molecular interactions is critical for rationally designing second-generation compounds with improved efficacy and reduced off-target effects. epa.govacs.org

Table 3: Potential Biological Targets and Recommended Mechanistic Studies

| Potential Target Class | Example Target | Rationale based on Related Compounds | Recommended Studies |

|---|---|---|---|

| Ion Channels | Voltage-gated K+ channels | Aminopyridines are known K+ channel blockers. rsc.org | Electrophysiology (patch-clamp), binding assays. |

| Enzymes (Kinases) | Various kinases | Pyridine scaffolds are common in kinase inhibitors. | Kinase activity assays, crystallography. |

| Enzymes (Metabolic) | Dihydrofolate Reductase (DHFR) | Diaminopyrimidine analogs are known DHFR inhibitors. nih.gov | Enzyme inhibition kinetics, structural biology. |

| Enzymes (Nucleotide) | Ecto-5'-nucleotidase | 4-aminopyridine amides inhibit this enzyme. nih.gov | Enzymatic assays, molecular docking. |

Exploration of Emerging Applications in Interdisciplinary Fields

Beyond potential pharmaceutical applications, the structural features of this compound make it an attractive candidate for applications in other scientific disciplines. The pyridine nitrogen and exocyclic amino groups are excellent ligands for coordinating with metal ions. researchgate.net This suggests that future research could explore its use in materials science and coordination chemistry.

For example, this compound could serve as a building block (ligand) for the synthesis of novel coordination polymers or metal-organic frameworks (MOFs). nih.gov These materials have diverse applications in gas storage, catalysis, and chemical sensing. The ability of diaminopyridines to form macrocyclic ligands through condensation reactions further expands their potential in creating complex metal-containing structures. medchemexpress.com In agrochemicals, aminopyridines have found use as active ingredients; for example, 4-aminopyridine is used as an avicide (bird repellent) under the trade name Avitrol. nbinno.comepa.govescholarship.org The unique substitution pattern of this compound could be explored for developing new pesticides or herbicides with novel modes of action. bloomtechz.com

Environmental Fate and Green Chemistry Considerations in Production